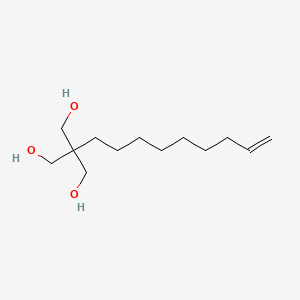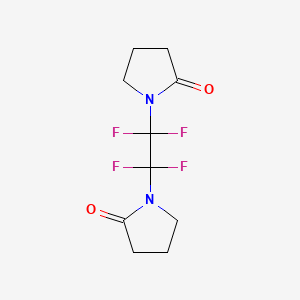
1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) is a synthetic organic compound characterized by the presence of tetrafluoroethane and pyrrolidinone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) typically involves the reaction of 1,1,2,2-tetrafluoroethane with pyrrolidin-2-one under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. The process may involve steps such as:
Fluorination: Introduction of fluorine atoms to the ethane backbone.
Cyclization: Formation of the pyrrolidinone ring structure.
Coupling: Linking the tetrafluoroethane and pyrrolidinone units.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum efficiency. The process may also include purification steps to remove any by-products and ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction may produce fluorinated alcohols.
Aplicaciones Científicas De Investigación
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrafluoroethane: A related compound with similar fluorinated ethane structure but without the pyrrolidinone groups.
Pyrrolidin-2-one: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) is unique due to the combination of tetrafluoroethane and pyrrolidinone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
143697-60-3 |
|---|---|
Fórmula molecular |
C10H12F4N2O2 |
Peso molecular |
268.21 g/mol |
Nombre IUPAC |
1-[1,1,2,2-tetrafluoro-2-(2-oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H12F4N2O2/c11-9(12,15-5-1-3-7(15)17)10(13,14)16-6-2-4-8(16)18/h1-6H2 |
Clave InChI |
LCWFNRHJRMSUQK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C(C(N2CCCC2=O)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)
![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
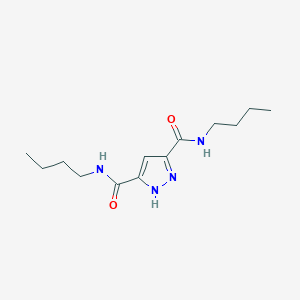
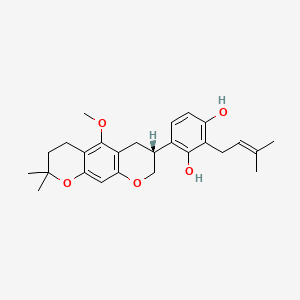
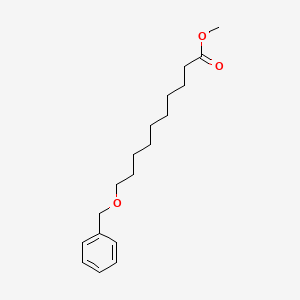
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)
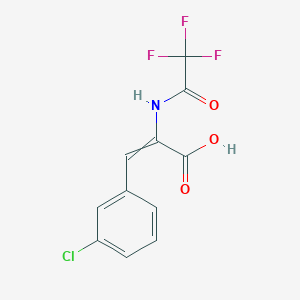
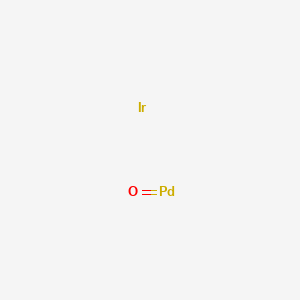
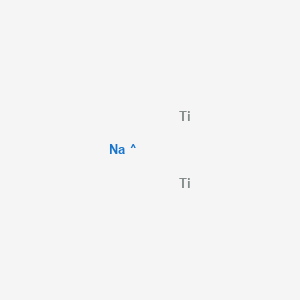
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)

phosphanium iodide](/img/structure/B15161852.png)
